3-methyl-5-(trifluoromethyl)benzoic Acid
Overview
Description
3-Methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzoic acid core.
Mechanism of Action
Target of Action
Similar compounds like 3-fluoro-5-(trifluoromethyl)benzoic acid have been used as a fusion inhibitor of influenza a virus .
Mode of Action
It’s structurally similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, exhibits an inhibition of 022 µM on the membrane fusion between the virus and the endosome of the host cells . This suggests that 3-methyl-5-(trifluoromethyl)benzoic acid might interact with its targets in a similar manner.
Biochemical Pathways
It’s structurally similar compound, 3,5-bis(trifluoromethyl)benzoic acid, is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation . This suggests that this compound might affect similar metabolic pathways.
Pharmacokinetics
The solubility of similar compounds in dense carbon dioxide has been evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide . This suggests that the bioavailability of this compound might be influenced by similar factors.
Action Environment
It’s structurally similar compound, 3-(trifluoromethyl)benzoic acid, has been evaluated for its solubility in dense carbon dioxide , suggesting that environmental factors such as temperature and pressure might influence the action of this compound.
Biochemical Analysis
Biochemical Properties
The role of 3-Methyl-5-(trifluoromethyl)benzoic Acid in biochemical reactions is not well-documented in the literature. It is known that benzoic acid derivatives can interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure of the compound and the biochemical context in which it is used .
Cellular Effects
It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that benzoic acid derivatives can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that benzoic acid derivatives can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that benzoic acid derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of 3-methylbenzoic acid using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to improved efficiency and consistency in product quality. Additionally, the use of environmentally benign solvents and catalysts is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, and various substituted benzoic acid derivatives .
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: This compound has two trifluoromethyl groups, which can lead to different reactivity and applications compared to 3-methyl-5-(trifluoromethyl)benzoic acid.
4-(Trifluoromethyl)benzoic acid: The position of the trifluoromethyl group on the benzene ring affects the compound’s chemical properties and reactivity.
3-Fluoro-5-(trifluoromethyl)benzoic acid: The presence of a fluorine atom in addition to the trifluoromethyl group can further influence the compound’s behavior in chemical reactions.
Uniqueness: this compound is unique due to the combination of its trifluoromethyl and methyl groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various functionalized molecules and enhance its potential in diverse applications .
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-6(8(13)14)4-7(3-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSRENHDYMAJIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379597 | |
Record name | 3-methyl-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117186-02-4 | |
Record name | 3-methyl-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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